

# Ganfuborole Hydrochloride: A Technical Whitepaper

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ganfuborole hydrochloride*

Cat. No.: *B607857*

[Get Quote](#)

## Introduction

**Ganfuborole hydrochloride**, also known as GSK3036656 HCl, is an investigational antibiotic agent with potent activity against *Mycobacterium tuberculosis* (Mtb), the causative agent of tuberculosis.<sup>[1][2]</sup> As a member of the benzoxaborole class of compounds, ganfuborole presents a novel mechanism of action, targeting a crucial enzyme in bacterial protein synthesis.<sup>[3][4]</sup> This document provides a detailed technical overview of **Ganfuborole hydrochloride**, including its physicochemical properties, mechanism of action, preclinical and clinical data, and relevant experimental protocols. This guide is intended for researchers, scientists, and professionals involved in drug development and tuberculosis research.

## Physicochemical Properties

| Property          | Value                               | Reference                                                                                           |
|-------------------|-------------------------------------|-----------------------------------------------------------------------------------------------------|
| CAS Number        | 2131798-13-3                        | <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| Synonyms          | GSK3036656 HCl, GSK656 HCl, GSK-070 | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a>                                         |
| Molecular Formula | $C_{10}H_{14}BCl_2NO_4$             | <a href="#">[6]</a> <a href="#">[8]</a>                                                             |
| Molecular Weight  | 293.94 g/mol                        | <a href="#">[6]</a> <a href="#">[8]</a>                                                             |

# Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

Ganfentanil's primary mechanism of action is the potent and selective inhibition of the *Mycobacterium tuberculosis* leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.<sup>[1][2][7]</sup> LeuRS is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA<sub>Leu</sub>), a critical step in the translation of genetic information into proteins.

The inhibitory action is facilitated by the oxaborole tRNA trapping (OBORT) mechanism.<sup>[9]</sup> Ganfentanil, a benzoxaborole, forms a reversible covalent adduct with the terminal adenosine of tRNA<sub>Leu</sub> within the active site of the LeuRS enzyme.<sup>[10]</sup> This adduct effectively traps the tRNA molecule, preventing the completion of the aminoacylation reaction and thereby halting protein synthesis, which ultimately leads to bacterial cell death.



[Click to download full resolution via product page](#)

Mechanism of action for Ganfeborole.

## Preclinical and Clinical Data

Ganfeborole has demonstrated significant activity in both in vitro and in vivo models, as well as in early-stage clinical trials.

### In Vitro Activity

The compound shows high potency against Mtb LeuRS and excellent selectivity over the corresponding human enzymes.

| Parameter         | Organism/Enzyme                    | Value (μM) | Reference |
|-------------------|------------------------------------|------------|-----------|
| IC <sub>50</sub>  | Mtb Leucyl-tRNA Synthetase (LeuRS) | 0.20       | [1][11]   |
| IC <sub>50</sub>  | Human Cytoplasmic LeuRS            | 132 - 140  | [1][9]    |
| IC <sub>50</sub>  | Human Mitochondrial LeuRS          | >300       | [1]       |
| MIC               | Mtb H37Rv                          | 0.08       | [1][9]    |
| MIC <sub>90</sub> | Mtb Clinical Isolates              | 0.1        | [9]       |

### In Vivo and Clinical Efficacy

Preclinical animal models and Phase 2a clinical trials have confirmed the bactericidal activity of ganfeborole.

| Study Type     | Model/Population                             | Dose                                  | Key Findings                                                   | Reference   |
|----------------|----------------------------------------------|---------------------------------------|----------------------------------------------------------------|-------------|
| Preclinical    | Mouse TB Infection Model                     | 0.5 mg/kg                             | Cidal activity observed                                        | [9]         |
| Phase 2a Trial | Rifampicin-Susceptible Pulmonary TB Patients | 5, 15, 30 mg (once daily for 14 days) | Numerical reduction in daily sputum colony-forming units (CFU) | [3][10][12] |
| Phase 2a Trial | Rifampicin-Susceptible Pulmonary TB Patients | 1 mg (once daily for 14 days)         | No significant reduction in CFU                                | [3][10][12] |

## Experimental Protocols

The following sections detail the methodologies for key experiments used in the evaluation of ganfeborole.

### Protocol 1: LeuRS Enzyme Inhibition Assay (Aminoacylation Assay)

This assay quantifies the inhibitory effect of a compound on the aminoacylation activity of LeuRS.

Objective: To determine the  $IC_{50}$  value of ganfeborole against Mtb LeuRS.

Materials:

- Recombinant Mtb LeuRS enzyme
- $[^3H]$ -Leucine (radiolabeled)
- ATP and other buffer components

- tRNALeu
- **GanfEBORole hydrochloride**
- Trichloroacetic acid (TCA)
- Filter mats and scintillation counter

Methodology:

- Reaction Mixture Preparation: Prepare a reaction buffer containing ATP, [<sup>3</sup>H]-Leucine, and other necessary components.
- Compound Incubation: Add varying concentrations of ganfEBORole (or vehicle control) to the reaction mixture.
- Enzyme Addition: Initiate the reaction by adding the purified Mtb LeuRS enzyme.
- tRNA Addition: After a brief pre-incubation of the enzyme with the compound, add tRNALeu to the mixture.
- Incubation: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 37°C).
- Reaction Quenching: Stop the reaction by precipitating the tRNA and any attached radiolabeled leucine using cold TCA.
- Washing: Wash the precipitate on filter mats to remove unincorporated [<sup>3</sup>H]-Leucine.
- Quantification: Measure the radioactivity of the precipitated, charged tRNA using a scintillation counter.
- Data Analysis: Plot the percentage of inhibition against the logarithm of the ganfEBORole concentration and fit the data to a dose-response curve to calculate the IC<sub>50</sub> value.



[Click to download full resolution via product page](#)

Workflow for LeuRS enzyme inhibition assay.

## Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of ganfentanil against Mtb H37Rv.

Materials:

- Mtb H37Rv culture
- Middlebrook 7H9 broth (or other suitable growth medium)
- **Ganfentanil hydrochloride**
- 96-well microplates
- Resazurin dye (or other viability indicator)

Methodology:

- Serial Dilution: Prepare a two-fold serial dilution of **ganfentanil hydrochloride** in the growth medium across the wells of a 96-well plate.
- Inoculation: Add a standardized inoculum of Mtb H37Rv to each well. Include positive (no drug) and negative (no bacteria) control wells.
- Incubation: Seal the plates and incubate under appropriate conditions (e.g., 37°C) for a period sufficient for growth (typically 7-14 days for Mtb).
- Viability Assessment: After incubation, add a viability indicator such as resazurin to each well. Resazurin is blue and is reduced to pink resorufin by metabolically active cells.
- Reading Results: Incubate for an additional 24-48 hours and then visually assess the color change. The MIC is the lowest concentration of ganfentanil that prevents the color change from blue to pink, indicating inhibition of bacterial growth.

## Protocol 3: Phase 2a Early Bactericidal Activity (EBA) Study

This clinical trial protocol is designed to assess the early bactericidal activity, safety, and pharmacokinetics of an investigational drug in patients with tuberculosis.

**Objective:** To evaluate the anti-tuberculosis effect of ganfuborole over 14 days of therapy.[\[9\]](#)

**Study Design:**

- Type: Open-label, randomized, dose-escalation study.[\[9\]](#)[\[10\]](#)
- Population: Adult male patients with newly diagnosed, uncomplicated, rifampicin-susceptible pulmonary tuberculosis.[\[10\]](#)
- Cohorts: Patients are enrolled in sequential cohorts to receive different doses of ganfuborole (e.g., 1 mg, 5 mg, 15 mg, 30 mg).[\[3\]](#)
- Control: A control group receives the standard-of-care treatment.[\[9\]](#)

**Methodology:**

- Screening: Screen patients for eligibility based on inclusion and exclusion criteria.
- Randomization: Randomly assign eligible patients to a ganfuborole dose cohort or the standard-of-care arm.
- Treatment: Administer the assigned treatment once daily for 14 days.
- Sputum Collection: Collect sputum samples from each patient at baseline and at regular intervals throughout the 14-day treatment period.
- CFU Counting: Process the sputum samples to determine the number of viable *Mtb* colony-forming units (CFU) per milliliter.
- Pharmacokinetic Sampling: Collect blood samples at specified time points to determine the pharmacokinetic profile of ganfuborole.

- Safety Monitoring: Monitor patients for any adverse events throughout the study.
- Data Analysis: The primary endpoint is the change in CFU count from baseline over the 14-day treatment period, which reflects the drug's early bactericidal activity.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ganfuborole HCl | Antibacterial | TargetMol [targetmol.com]
- 2. Ganfuborole - Wikipedia [en.wikipedia.org]
- 3. A first-in-class leucyl-tRNA synthetase inhibitor, ganfuborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A first-in-class leucyl-tRNA synthetase inhibitor, ganfuborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganfuborole hydrochloride (GSK3036656, GSK656) | Mtb LeuRS inhibitor | Probechem Biochemicals [probechem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Ganfuborole HCl | CymitQuimica [cymitquimica.com]
- 9. Ganfuborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]
- 10. Ganfuborole - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ganfuborole Hydrochloride: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b607857#ganfuborole-hydrochloride-cas-number\]](https://www.benchchem.com/product/b607857#ganfuborole-hydrochloride-cas-number)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)